Phenyl 4,5-dimethoxy-2-nitrobenzoate
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Overview
Description
Phenyl 4,5-dimethoxy-2-nitrobenzoate is an organic compound with the molecular formula C15H13NO6 and a molecular weight of 303.27 g/mol . It is characterized by the presence of a phenyl ester group attached to a 4,5-dimethoxy-2-nitrobenzoic acid moiety. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate typically involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with phenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Phenyl 4,5-dimethoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Reduction: 4,5-Dimethoxy-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 4,5-dimethoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of Phenyl 4,5-dimethoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic acid: Shares the same core structure but lacks the phenyl ester group.
4,5-Dimethoxy-2-nitrobenzyl alcohol: Similar structure with an alcohol group instead of the ester.
Uniqueness: Phenyl 4,5-dimethoxy-2-nitrobenzoate is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
phenyl 4,5-dimethoxy-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)22-10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWYUNYWPSVFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429227 |
Source
|
Record name | phenyl 4,5-dimethoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100905-32-6 |
Source
|
Record name | phenyl 4,5-dimethoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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